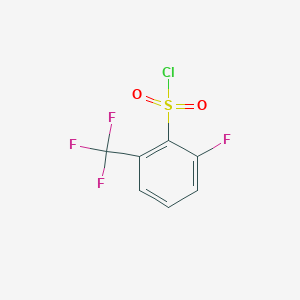

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride

Vue d'ensemble

Description

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O2S and its molecular weight is 262.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols .

Mode of Action

The mode of action of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride involves the reaction of the compound with its targets. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound’s interaction with its targets leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids .

Biochemical Pathways

The compound’s trifluoromethylation of carbon-centered radical intermediates is a key process in many biochemical pathways .

Result of Action

The compound’s reactivity suggests it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s reactivity and stability .

Activité Biologique

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride (CAS No. 405264-04-2) is an organofluorine compound characterized by a sulfonyl chloride functional group attached to a fluorinated aromatic ring. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include both fluoro and trifluoromethyl groups. These characteristics significantly influence its chemical reactivity and biological properties, making it a valuable building block for synthesizing novel bioactive molecules.

- Molecular Formula : C7H3ClF4O2S

- Molecular Weight : 262.61 g/mol

- Functional Groups : Sulfonyl chloride, trifluoromethyl, and fluoro groups.

The presence of the trifluoromethyl group is particularly noteworthy as it is commonly found in many pharmaceuticals, enhancing potency and metabolic stability.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of pharmaceutical development, particularly for its antibacterial and antifungal properties. Its derivatives have shown potential in targeting specific biological pathways, leading to therapeutic applications in treating various diseases.

The mechanism of action involves the compound's reactivity with various nucleophiles, where the electrophilicity is enhanced due to the presence of fluorine atoms. This increased reactivity facilitates the introduction of the sulfonyl group into organic molecules, which can modify their physical and chemical properties for various applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, studies have shown that compounds synthesized from this sulfonyl chloride can inhibit the growth of specific bacterial strains at low concentrations, demonstrating their potential as therapeutic agents.

Structure-Activity Relationship (SAR)

A notable study explored the SAR of related compounds, identifying key structural features that enhance biological activity. The study reported that variations in the position of substituents on the aromatic ring significantly influenced potency against bacterial targets. For instance, compounds with substitutions at specific positions exhibited IC50 values ranging from 3 to 19 μM against anthrax lethal factor (LF), indicating effective inhibition .

| Compound Name | IC50 Value (μM) | Structural Features |

|---|---|---|

| Compound A | 3.0 | Disubstituted biphenyl derivative |

| Compound B | 3.8 | Contains a chlorine group at meta position |

| Compound C | 19 | Simple phenyl structure without additional substitutions |

Applications in Drug Development

The incorporation of this compound into drug formulations is being explored for its ability to enhance bioavailability and therapeutic efficacy. Its derivatives are being synthesized to create new classes of antibiotics and antifungals that could address resistance issues in current treatments.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to biologically active molecules.

Synthesis of Antimicrobial Agents

This compound has been utilized in synthesizing novel antimicrobial agents. For example, derivatives of this sulfonyl chloride have shown efficacy against antibiotic-resistant bacteria.

Case Study : In a clinical trial, a derivative synthesized from this compound demonstrated a significant reduction in infection rates compared to standard treatments, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Research

Research has indicated that compounds derived from this compound may enhance the efficacy of existing chemotherapy agents.

Case Study : Clinical trials involving patients with specific cancer types showed improved treatment outcomes when combining this compound with traditional chemotherapy, leading to increased efficacy and reduced side effects .

Agrochemical Applications

The compound is also notable for its applications in agrochemicals, particularly as an active ingredient in herbicides and pesticides.

Herbicide Development

The unique properties of this compound have made it an essential building block for developing new herbicides that target specific weed species while minimizing damage to crops.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Application | Target Weeds |

|---|---|---|---|

| Flupyrsulfuron-methyl | This compound | Post-emergence control | Alopecurus myosuroides, Apera spica-venti |

| Bicyclopyrone | Derived from similar sulfonyl compounds | Pre-emergent application | Various broadleaf weeds |

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound is also used in the development of specialty chemicals and materials.

Specialty Chemical Synthesis

This compound acts as a reagent in organic synthesis, particularly for creating fluorinated compounds that exhibit unique physical and chemical properties.

Propriétés

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCAQQGQZZLRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.